
1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene
Vue d'ensemble
Description
1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene: is an organometallic compound that features a ferrocene backbone with two distinct phosphine ligands attached. This compound is primarily used as a ligand in various organometallic chemical reactions, forming stable complexes with transition metals . It is known for its versatility and stability, making it a valuable component in catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene can be synthesized through the reaction of diphenylphosphine and tert-butyldibromomethane phosphine with ferrocene . The reaction typically involves:
Reagents: Diphenylphosphine, tert-butyldibromomethane phosphine, and ferrocene.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the laboratory preparation route, scaled up with appropriate adjustments for industrial conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Hiyama couplings.
Common Reagents and Conditions:
Reagents: Palladium or nickel catalysts, aryl halides, alkoxysilanes, and other coupling partners.
Conditions: These reactions often require specific temperatures, solvents, and inert atmospheres to proceed efficiently.
Major Products: The major products formed from these reactions are typically complex organometallic compounds used in further synthetic applications.
Applications De Recherche Scientifique
1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene is extensively used in scientific research due to its ability to form stable complexes with transition metals . Its applications include:
Catalysis: Used as a ligand in catalytic processes for the synthesis of various organic compounds.
Asymmetric Synthesis: Employed in asymmetric synthesis to produce chiral molecules.
Material Science: Utilized in the development of materials for molecular recognition and sensing.
Mécanisme D'action
The mechanism by which 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes by providing a stable environment for the reaction to occur. The phosphine ligands play a crucial role in stabilizing the metal center and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
- 1,1’-Bis(di-tert-butylphosphino)ferrocene
- 1,1’-Bis(diphenylphosphino)ferrocene
- 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene
Comparison: 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene is unique due to the presence of both diphenylphosphine and di-tert-butylphosphine ligands, which provide a balance of steric and electronic properties. This dual-ligand structure enhances its versatility and stability compared to compounds with only one type of phosphine ligand .
Propriétés
IUPAC Name |
cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14P.C13H22P.Fe/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-14H;7-10H,1-6H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXWCDXJSYVISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36FeP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746613 | |
| Record name | Iron(2+) 1-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-ide 1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95408-38-1 | |
| Record name | Iron(2+) 1-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-ide 1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Diphenylphosphino-1'-(di-t-butylphosphino)ferrocene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


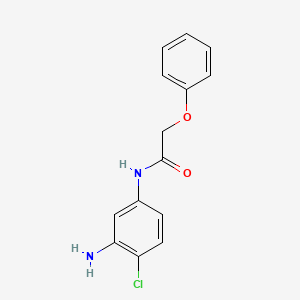
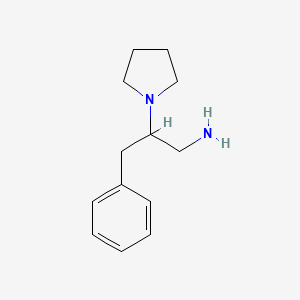
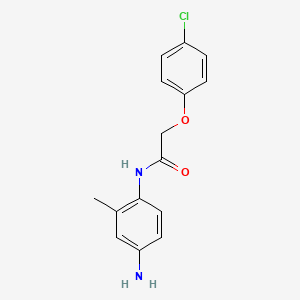
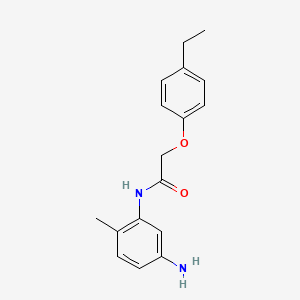
![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide](/img/structure/B3174563.png)

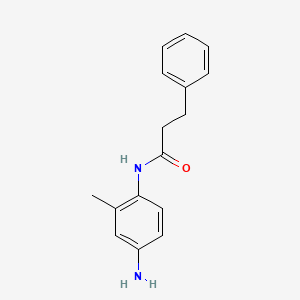
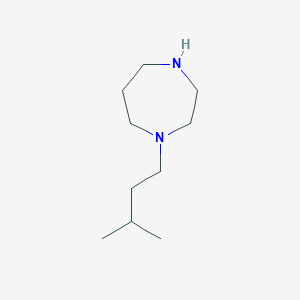
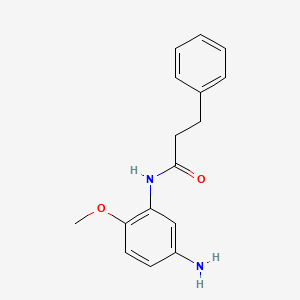
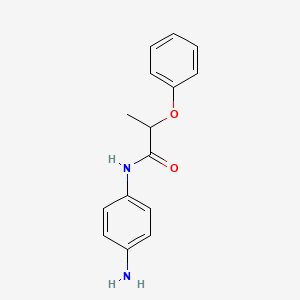

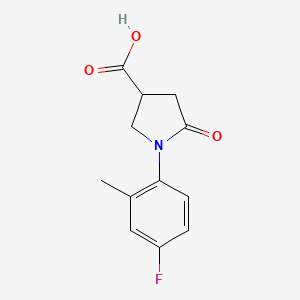
![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B3174608.png)

